Pyrethrins

Descripción general

Descripción

Las piretrinas son una clase de compuestos orgánicos derivados de las flores de Chrysanthemum cinerariifolium, comúnmente conocido como crisantemo de Dalmacia. Estos compuestos son reconocidos por sus potentes propiedades insecticidas, que se han utilizado durante siglos. Las piretrinas actúan sobre los sistemas nerviosos de los insectos, lo que las convierte en insecticidas naturales muy efectivos .

Mecanismo De Acción

Las piretrinas ejercen sus efectos insecticidas al actuar sobre los sistemas nerviosos de los insectos. Alteran la función de los canales de sodio en las células nerviosas, lo que lleva a una descarga repetitiva y eventualmente a la parálisis. Esta acción es rápida y eficaz, pero también es transitoria, ya que las piretrinas se descomponen rápidamente en el medio ambiente .

Compuestos Similares:

Piretroides: Análogos sintéticos de las piretrinas, incluyendo permetrina, cipermetrina y deltametrina.

Organofosforados: Otra clase de insecticidas, como el malatión y el paratión.

Organoclorados: Insecticidas como el DDT y la lindana .

Comparación: Las piretrinas son únicas debido a su origen natural y su rápida biodegradabilidad, lo que las convierte en amigables con el medio ambiente en comparación con los piretroides sintéticos y otros insecticidas. Los piretroides, aunque más estables y potentes, pueden tener impactos ambientales de mayor duración. Los organofosforados y los organoclorados, por otro lado, se han asociado con efectos tóxicos significativos en humanos y vida silvestre .

Análisis Bioquímico

Biochemical Properties

The biosynthetic pathways responsible for producing Pyrethrins in plants involve complex enzymatic reactions and genetic regulation . This compound interact with various enzymes and proteins in the biochemical reactions, contributing to their insecticidal effects .

Cellular Effects

This compound exert significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Their selective toxicity and modes of action are due to complex interactions with the nervous systems of target organisms .

Molecular Mechanism

At the molecular level, this compound exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions contribute to their insecticidal properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound are involved in various metabolic pathways, interacting with enzymes or cofactors. They can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound are transported and distributed within cells and tissues. They interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

They may include targeting signals or post-translational modifications that direct them to specific compartments or organelles .

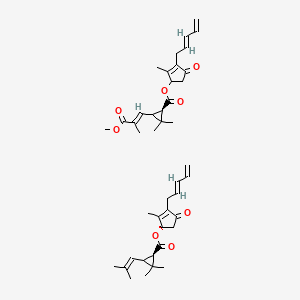

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las piretrinas son compuestos naturales, y su síntesis en el laboratorio involucra reacciones químicas complejas. El paso clave en la biosíntesis de las piretrinas involucra la reacción de ciclopropanación, que produce difosfato de crisantemilo, un intermedio en la biosíntesis del ácido crisantémico . El paso final involucra la esterificación del ácido crisantémico con ácido piretrílico, formando piretrina I y piretrina II .

Métodos de producción industrial: La producción industrial de piretrinas involucra principalmente la extracción de estos compuestos de las flores de Chrysanthemum cinerariifolium. Las flores se secan y luego se someten a extracción con disolventes utilizando disolventes orgánicos como el hexano. Las piretrinas extraídas se purifican luego mediante diversas técnicas cromatográficas para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Las piretrinas sufren varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura química de las piretrinas para mejorar sus propiedades insecticidas.

Reactivos y condiciones comunes:

Oxidación: Las piretrinas pueden oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.

Reducción: La reducción de las piretrinas se puede lograr utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución que involucran piretrinas a menudo utilizan agentes halogenantes como cloro o bromo

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de piretroides, que son análogos sintéticos de las piretrinas. Estos derivados a menudo exhiben una estabilidad y una actividad insecticida mejoradas .

Aplicaciones Científicas De Investigación

Las piretrinas tienen una amplia gama de aplicaciones de investigación científica:

Química: Las piretrinas se estudian por sus estructuras químicas y reactividad únicas, brindando información sobre el diseño de nuevos compuestos insecticidas.

Biología: En la investigación biológica, las piretrinas se utilizan para estudiar los efectos de los insecticidas en la fisiología y el comportamiento de los insectos.

Medicina: Las piretrinas se exploran por sus posibles aplicaciones terapéuticas, incluyendo su uso en el tratamiento de infecciones parasitarias.

Industria: En la industria agrícola, las piretrinas se utilizan ampliamente como insecticidas naturales para proteger los cultivos de las plagas

Comparación Con Compuestos Similares

Pyrethroids: Synthetic analogs of pyrethrins, including permethrin, cypermethrin, and deltamethrin.

Organophosphates: Another class of insecticides, such as malathion and parathion.

Organochlorides: Insecticides like DDT and lindane .

Comparison: this compound are unique due to their natural origin and rapid biodegradability, making them environmentally friendly compared to synthetic pyrethroids and other insecticides. Pyrethroids, while more stable and potent, can have longer-lasting environmental impacts. Organophosphates and organochlorides, on the other hand, have been associated with significant toxic effects on humans and wildlife .

Actividad Biológica

Pyrethrins are natural insecticides derived from the flowers of Chrysanthemum cinerariifolium and Chrysanthemum coccineum. They are widely used in agriculture and household pest control due to their potent insecticidal properties. This article explores the biological activity of this compound, including their mechanisms of action, toxicity, and potential health effects, supported by data tables and case studies.

This compound exert their insecticidal effects primarily through interaction with sodium voltage-gated channels (SVGCs) in the nervous systems of insects. The binding of this compound to these channels prolongs their opening, leading to hyperexcitation of the nerves, which ultimately results in paralysis and death of the insect.

| Mechanism | Description |

|---|---|

| Sodium Channel Interaction | This compound bind to SVGCs, causing prolonged depolarization. |

| Hyperexcitation | Increased nerve impulse frequency leads to paralysis. |

| Selective Toxicity | Higher affinity for insect channels compared to mammalian channels. |

2.1 Insecticidal Activity

This compound are known for their effectiveness against a wide range of pests, including mosquitoes, flies, and agricultural pests. Their rapid knockdown effect makes them popular in both agricultural and residential applications.

2.2 Antioxidant Activity

Recent studies have shown that extracts from A. pyrethrum exhibit significant antioxidant activity, which may contribute to their overall biological profile.

- IC50 Values : The methanol extract showed an IC50 value of 0.056 mg/mL, indicating strong antioxidant potential compared to other extracts from the same plant .

2.3 Antidiabetic Activity

Research suggests that certain compounds in this compound may have antidiabetic properties, potentially aiding in glucose management through various biochemical pathways .

3. Toxicological Effects

While this compound are generally considered safe for humans when used as directed, there are documented cases of toxicity associated with their use.

Case Study: Oregon Incident (2005)

In a notable case, a licensed pesticide applicator used a combination of this compound and a pyrethroid in a residential setting. An elderly resident experienced acute respiratory symptoms and cardiac arrhythmia after exposure, leading to fatal outcomes . This incident highlights the potential risks associated with improper use or exposure to high concentrations of these compounds.

Table 2: Toxicological Findings

4. Environmental Impact

The environmental consequences of pyrethrin use are significant due to their toxicity to aquatic life. Long-term exposure has been linked to reproductive effects in fish and other aquatic organisms .

5. Conclusion

This compound demonstrate a complex profile of biological activity characterized by potent insecticidal properties, potential health benefits such as antioxidant and antidiabetic effects, and notable toxicological concerns when misused. Ongoing research is crucial for understanding their full impact on human health and the environment.

Propiedades

Número CAS |

8003-34-7 |

|---|---|

Fórmula molecular |

C43H56O8 |

Peso molecular |

700.9 g/mol |

Nombre IUPAC |

(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H28O5.C21H28O3/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6;1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3;7-9,11,16,18-19H,1,10,12H2,2-6H3 |

Clave InChI |

VXSIXFKKSNGRRO-UHFFFAOYSA-N |

Impurezas |

The primary extract /of pyrethrum powder/ yields, after concentration, a dark viscous material containing approximately 30 to 35% pyrethrins and about 50% impurities (oleoresin concentrate), which may be diluted and standardized to contain 25% pyrethrins (oleoresin extract). The oleoresin may be processed further to form a refined extract containing 50 to 55% total pyrethrins and about 23% impurities. |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |

SMILES isomérico |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C.CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C |

SMILES canónico |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |

Punto de ebullición |

BP: 170 °C (0.1 mm Hg), decomposes 338 °F (Pyrethrin I), 392 °F (Pyrethrin II), 279 °F (Cinerin I), 361 °F (Cinerin II) |

Color/Form |

Refined extract is pale yellow mobile oil; unrefined extract is a dark greenish brown viscous liquid; powder (ground flowers) is a tan color. Brown, viscous oil or solid. |

Densidad |

1 (approx) (NIOSH, 2024) 0.80-0.90 g/cu cm (25% pale extract); 0.90-0.96 g/cu cm (50% pale extract); ca. 0.9 g/cu cm (oleoresin crude) 0.84-0.86 g/cm³ 1 (approx) |

Punto de inflamación |

180 to 190 °F (NIOSH, 2024) 180-190 °F (Closed cup) 82-88 °C (Open Cup) 76 °C c.c. 180-190 °F |

Descripción física |

Pyrethrins, [solid] appears as colorless to white liquids (or tan dusts). Primarily a threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrate the soil, contaminate groundwater or nearby waterways. Toxic by inhalation, skin absorption and/or ingestion. Used as pesticide. Practically insoluble in water. Brown, viscous oil or solid. [insecticide]; [NIOSH] PALE YELLOW MOBILE OIL WITH CHARACTERISTIC ODOUR. Brown, viscous oil or solid. Brown, viscous oil or solid. [insecticide] |

Solubilidad |

Insoluble (NIOSH, 2024) Sol in alcohol, acetone, kerosene, carbon tetrachloride, nitromethane, & ethylene dichloride; insol in water Soluble in organic solvents, e.g. alcohols, hydrocarbons, aromatics, esters, etc. Solubility in water: none Insoluble |

Presión de vapor |

Low (NIOSH, 2024) VP: Essentially 0 torr at 20 °C Low |

Origen del producto |

United States |

A: Pyrethrins work by targeting the nervous systems of insects. [] They act as neurotoxins, specifically affecting the sodium channels in nerve cell axons. [, ] This interaction leads to hyperexcitation and disrupts normal nerve impulse transmission, ultimately causing paralysis (knockdown effect) and death in insects. [, ]

A: While this compound can affect the nervous systems of mammals, their toxicity is significantly lower. [, ] This is largely due to mammals' ability to rapidly metabolize this compound into inactive compounds. [, ]

A: this compound are a group of six closely related esters. They are naturally occurring insecticides derived from the chrysanthemum flower, specifically Tanacetum cinerariifolium. [, , ]

ANone: This question requires access to the chemical structures of individual this compound. The provided text mentions six specific esters that constitute the this compound group, but it doesn't provide the detailed structural information like molecular formula, weight, or spectroscopic data for each. These details are crucial for a complete structural characterization.

A: this compound are known to degrade when exposed to light, air, moisture, and high temperatures. [, , ] This can impact their effectiveness as insecticides.

A: The drying temperature and duration significantly influence the yield and ratio of this compound I and II in harvested pyrethrum flowers. Research suggests an optimal drying temperature of 50°C for 21 hours to maximize pyrethrin content. []

ANone: The provided research focuses primarily on the insecticidal properties of this compound and their biosynthesis. There is no mention of this compound being used as catalysts in chemical reactions. Their primary application, as highlighted in the research, is as natural insecticides.

A: Yes, Density Functional Theory (DFT) has been used to study the ground state conformation of pyrethroids (synthetic analogs of this compound) and this compound. [] This information is useful for understanding their reactivity and potential degradation pathways.

A: Research on reduced pyrethrin analogs indicated that certain structural modifications, like the reduction of specific functional groups, could significantly impact their insecticidal activity. While some isomerized analogs retained potency comparable to natural this compound, others lost their insecticidal properties entirely. []

A: Synergists like piperonyl butoxide can significantly enhance the insecticidal activity of this compound. [, , , ] This synergistic effect is attributed to the inhibition of insect enzymes that would otherwise break down this compound, making them more effective at lower concentrations.

A: Research indicates that chemical modifications, such as reducing oxidatively sensitive functionalities, can stabilize this compound. [] Additionally, formulating this compound with synergists like piperonyl butoxide can enhance their stability and prolong their effectiveness. [, ] Further research into encapsulation techniques and other formulation strategies could lead to even greater stability and controlled release.

A: The PSP, which collected data on adverse effects associated with this compound-containing products, found that such events were rare relative to their widespread use. [] Most reported dermal or respiratory effects were minor and self-limiting. [] The PSP concluded that this compound-containing products, even when formulated with synthetic pyrethroids or synergists, do not pose a significant risk of serious reactions. []

A: Research on lactating and non-lactating ewes showed that this compound are rapidly absorbed after oral and subcutaneous administration. [] They are widely distributed throughout the body and eliminated within 24 hours. []

A: Laboratory tests showed that this compound are highly effective against Xenopsylla cheopis, achieving high mortality rates within minutes at relatively low concentrations. [] This suggests their potential use in plague control.

A: Yes, field trials evaluated the efficacy of organic insecticides, including this compound, against stink bugs in soybean and tomato crops. [] While the treatments initially reduced stink bug populations, they did not provide persistent control nor significantly reduce fruit damage in tomatoes. []

A: Studies on the German cockroach (Blattella germanica) show that selection for pyrethroid resistance can lead to cross-resistance to other pyrethroids and even to this compound. [, ] This cross-resistance is a significant concern for pest management and highlights the importance of understanding the underlying mechanisms.

A: While considered relatively safe for mammals due to their rapid metabolism, this compound can still induce adverse effects, primarily in cases of acute poisoning or chronic exposure. [] The nervous system is the primary target, and allergic reactions, particularly to natural this compound, are also a concern. []

ANone: The provided research focuses primarily on the use of this compound as insecticides, their biosynthesis, and their environmental fate. As a result, these questions, which relate to pharmaceutical aspects like drug delivery, biomarkers, and drug interactions, are not addressed in the provided research papers.

A: Research investigated various botanical insecticides as potential alternatives to this compound, including extracts from neem (Azadirachta indica), quassia (Quassia amara), and other plants containing compounds like celangulin, cnidium lactone, matrine, nicotine, rotenone, stemonine, and veratrine. [, ]

A: While some botanicals demonstrated promising insecticidal activity, their efficacy varied, and some, like those containing nicotine and rotenone, posed greater environmental risks or crop safety concerns. [, , ] Finding effective, safe, and environmentally friendly alternatives to this compound remains an ongoing area of research.

ANone: The provided research papers primarily focus on the biological and chemical aspects of this compound. They do not delve into the specifics of recycling or waste management practices related to pyrethrin production or use.

A: The research highlights the use of various analytical techniques for studying this compound, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and density functional theory (DFT) calculations. [, , , ] These tools are essential for characterizing, quantifying, and understanding the properties and behavior of this compound.

A: The research demonstrates the interdisciplinary nature of pyrethrin research, encompassing fields such as botany, chemistry, entomology, toxicology, and agriculture. [, , , , ] Collaboration between these disciplines is crucial for advancing our understanding of this compound, developing sustainable pest control solutions, and ensuring their safe and effective use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.